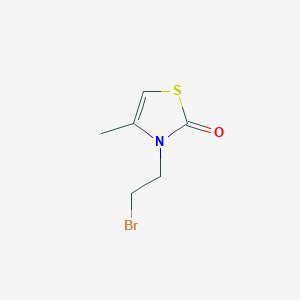
3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or a cyclization reaction. The bromoethyl and methyl groups would likely be introduced through substitution reactions .
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the thiazole ring and the bromoethyl and methyl groups. The bromine atom is a good leaving group, so it might undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, would be determined through various laboratory tests .
Scientific Research Applications
Catalysis and Organic Synthesis
Thiazolium-ion Based Organic Ionic Liquids : Thiazolium-ion-based organic ionic liquids, derived from thiazole derivatives, promote the benzoin condensation of benzaldehyde, highlighting their role in catalyzing key organic reactions (Davis & Forrester, 1999).
Synthesis of Thiazol-2-imine Derivatives
Efficient Synthesis of Thiazol-2-imines : A one-pot, three-component procedure for synthesizing thiazol-2-imines showcases the utility of thiazole derivatives in creating structurally diverse molecules for potential applications in drug discovery and material science (Heravi & Moghimi, 2012).
Antioxidant Activity
Thiazolyl-Pyrazolone Derivatives : The synthesis of thiazolyl-pyrazolone derivatives and their evaluation for antioxidant activity demonstrate the potential of thiazole compounds in the development of new antioxidants (Gaffer et al., 2017).
Novel Synthons for Drug Discovery
Bromodifluoromethyl Thiazoles : The development of a synthetic protocol for bromodifluoromethyl thiazoles using a new synthon shows the relevance of thiazole derivatives in drug discovery, offering new routes for synthesizing compounds with potential therapeutic applications (Colella et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-bromoethyl)-4-methyl-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-5-4-10-6(9)8(5)3-2-7/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLIABPJMWUSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2720661.png)
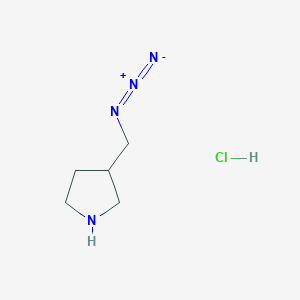
![3-({3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}sulfonyl)-2,6-dichloropyridine](/img/structure/B2720665.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2720668.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2720669.png)
![7-chloro-N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2720671.png)
![[(3-Aminobutan-2-yl)oxy]benzene](/img/structure/B2720673.png)
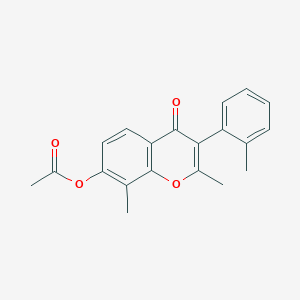
![3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2720676.png)
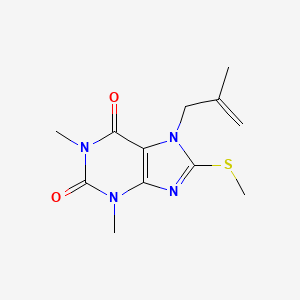

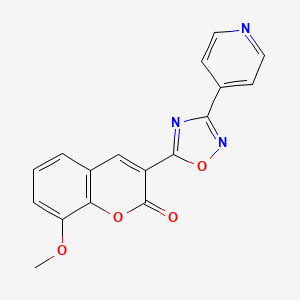
![Ethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2720684.png)